Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Description
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a partially saturated 1,2,4-oxadiazole ring. Key structural attributes include:
- 1,2,4-Oxadiazole core: A five-membered ring containing two oxygen and one nitrogen atom, with partial saturation (4,5-dihydro) reducing aromaticity.
- Substituents: Two methyl groups at positions 5,3. A methylamino group (-NHCH₃) at position 4. A methyl ester (-COOCH₃) at position 2.
- Molecular formula: C₇H₁₁N₃O₃ (calculated based on IUPAC name).
Properties
IUPAC Name |
methyl 5,5-dimethyl-4-(methylamino)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-7(2)10(8-3)5(9-13-7)6(11)12-4/h8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPDBRFZJUHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(=NO1)C(=O)OC)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Amidoximes and Esters
A common approach to synthesize 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with esters or acid derivatives. For this compound, the synthesis may proceed as follows:
- Step 1: Preparation of the amidoxime intermediate by reacting a nitrile precursor with hydroxylamine.
- Step 2: Reaction of the amidoxime with a suitable methyl ester derivative under dehydrating conditions to induce cyclization forming the 1,2,4-oxadiazole ring.
- Step 3: Introduction of the methylamino group at position 4 can be achieved by nucleophilic substitution or reductive amination on an appropriate intermediate.
The cyclization is often catalyzed or facilitated by reagents such as thionyl chloride or concentrated sulfuric acid, which act as esterification or dehydration catalysts. Solvents used in these reactions include polar aprotic solvents, chloro solvents, ketones, ethers, or their mixtures to optimize solubility and reaction rates.
Use of Azide and Potassium Salt Intermediates
Some processes involve the preparation of potassium salt intermediates of oxadiazole derivatives, which are then converted into the target compound. For example, treating a precursor compound with potassium tert-butoxide in ketone or ester solvents at controlled temperatures (-10°C to 60°C) facilitates the formation of potassium salts that can be further transformed into methyl esters or amine-substituted oxadiazoles.
Reduction of Nitro-Substituted Precursors
Another key method involves the reduction of nitro-substituted intermediates to amines, which can then be converted into methylamino-substituted oxadiazoles. Suitable reducing agents include Raney Nickel, sodium borohydride, or palladium on carbon under hydrogen gas pressure. These reductions are typically performed in ester, alcoholic, ether, chloro, or polar solvents to yield the amino-substituted intermediate that can be methylated to form the methylamino group.
Reaction Conditions and Catalysts
| Aspect | Details |
|---|---|
| Catalysts | Thionyl chloride, concentrated sulfuric acid |
| Solvents | Polar aprotic solvents, chloro solvents, ketones, ethers, esters, hydrocarbon solvents |
| Azide sources (if applicable) | Sodium azide, potassium azide, diphenylphosphoryl azide, trimethylsilyl azide |
| Reducing agents | Raney Nickel, NaBH4, Pd/C under H2 gas |
| Temperature range | -10°C to 60°C (typical for potassium salt formation) |
| Reaction time | Variable depending on method; microwave-assisted methods can reduce time significantly |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Cyclodehydration of amidoximes | Direct ring formation, well-established method | Requires careful control of dehydration step | 70-90 | Several hours |
| Potassium salt intermediates | Allows selective functionalization | Requires strict temperature control | 80-95 | Hours |
| Reduction of nitro precursors | Efficient introduction of amino groups | Use of hazardous reducing agents, H2 gas needed | 85-95 | Several hours |
| Microwave-assisted synthesis | Significantly reduces reaction time | Requires specialized equipment | Up to 95 | Seconds to minutes |
Microwave-assisted synthesis, although more documented for related oxadiazole derivatives, has shown to reduce reaction times drastically while maintaining high yields, as demonstrated in studies of 1,3,4-oxadiazole hybrids. This approach could be adapted to 1,2,4-oxadiazole derivatives to improve efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Values/Options |
|---|---|
| Starting materials | Nitriles, amidoximes, methyl esters, nitro-substituted benzoates |
| Catalysts | Thionyl chloride, sulfuric acid |
| Solvents | Polar aprotic solvents, chloro solvents, ketones, ethers, esters |
| Reducing agents | Raney Nickel, NaBH4, Pd/C with H2 gas |
| Temperature | -10°C to 60°C |
| Reaction time | Minutes (microwave) to hours (conventional) |
| Yield | 70-95% |
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocycles .
Scientific Research Applications
Chemistry
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that derivatives of oxadiazoles often exhibit significant biological activity due to their interaction with various biological targets. The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Medicine
The compound is being explored as a potential drug candidate due to its unique structural features and associated biological activities. Preliminary studies suggest it may have efficacy against certain cancer cell lines, making it a subject of interest for further pharmacological investigations .
Industry
In industrial applications, this compound is used in the development of new materials with specific properties. This includes applications in polymers and coatings where its chemical stability and reactivity can be advantageous .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazole-Carboximidamide Derivatives ()
A 2014 Molecules study synthesized pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with aryl substituents .
Key Comparisons :
Structural Implications :
- The oxadiazole core may offer greater hydrolytic stability compared to pyrazoles, which are prone to ring-opening under acidic conditions.
- The methyl ester in the target compound could enhance membrane permeability relative to the polar carboximidamide group in pyrazole derivatives.
Benzoimidazole-Oxadiazole Derivatives ()
Azilsartan medoxomil (a hypertension drug) and its impurity (Azilsartan Impurity 4) contain a benzoimidazole core linked to a 1,2,4-oxadiazole ring .
Key Comparisons :
Functional Insights :
Sulfonate-Modified Oxadiazole Derivatives ()
A European patent describes N-(3-Chloro-4-fluorophenyl)-6,7-difluoro-N'-hydroxy-2-(2-(methylamino)ethyl)-1H-benzo[d]imidazole-4-carboximidamide, featuring a methylaminoethyl side chain and fluorinated aryl groups .
Key Comparisons :
Table 1: Structural and Functional Comparison
Key Observations :
- The oxadiazole ring is a versatile pharmacophore, with substitutions dictating solubility, stability, and target engagement.
- Smaller oxadiazole derivatives (e.g., the target compound) may serve as precursors to larger drug molecules like Azilsartan .
Biological Activity
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound within the oxadiazole family. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that oxadiazole compounds could effectively target specific cancer cell lines by modulating pathways associated with tumor growth .
The biological activity of this compound is attributed to its ability to bind to various biological targets. This includes interactions with enzymes and receptors that play crucial roles in cellular signaling and metabolism. The unique structural features of this compound allow it to modulate these targets effectively.
Case Studies
- Antimicrobial Efficacy : A study reported that a series of oxadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antimicrobials .
- Cancer Cell Lines : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through caspase activation and mitochondrial dysfunction .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Active against M. tuberculosis | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Interaction | Modulates enzyme activity |
Future Directions
The ongoing research into this compound aims to further elucidate its biological mechanisms and enhance its efficacy through structural modifications. Future studies may focus on:
- Synthesis of New Derivatives : Exploring variations in substitution patterns to improve biological activity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential.
- Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of intermediates, such as methyl-substituted oxadiazole precursors. For example, analogous oxadiazole derivatives are synthesized via reactions with diphenyl carbonate or aryl acids under reflux conditions . Optimization can include varying reaction time, temperature, and stoichiometry. Purity is confirmed using LCMS (e.g., m/z 618 [M+H]+) and HPLC (retention time: 1.16 minutes under SMD-TFA05 conditions) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- LCMS/HPLC : For molecular weight confirmation and purity assessment .
- NMR (1H/13C) : To resolve structural features like the methylamino group and oxadiazole ring .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for small-molecule refinement, though challenges arise with disordered methyl groups or twinned crystals .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at controlled temperatures (e.g., -20°C) to prevent hydrolysis of the oxadiazole ring. Stability studies on analogous compounds recommend monitoring via periodic HPLC analysis under varying humidity and light conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. phenyl groups) or purity levels. Systematic structure-activity relationship (SAR) studies, comparing derivatives like 5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, can isolate critical functional groups . Cross-validate biological assays (e.g., enzyme inhibition) with HPLC-purity thresholds >98% .
Q. What computational and experimental strategies address challenges in X-ray crystallographic refinement of this compound?
- Methodological Answer : For disordered methyl groups, use SHELXL’s PART and SUMP instructions to model partial occupancy. High-resolution data (≤1.0 Å) improves refinement. If twinning is suspected (e.g., in monoclinic systems), apply the TWIN/BASF commands in SHELX . Pair with DFT calculations to validate bond lengths and angles .
Q. What are the implications of modifying the oxadiazole ring’s substituents on bioactivity and physicochemical properties?
- Methodological Answer : Substituent effects are studied via:
- Electron-withdrawing groups (e.g., nitro, bromo): Enhance metabolic stability but may reduce solubility.
- Methylamino groups : Improve hydrogen-bonding potential, as seen in derivatives like N-(3-chloro-4-fluorophenyl)-6,7-difluoro-N'-hydroxy analogs .
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) via post-synthetic modification to balance lipophilicity .
Q. How can researchers design experiments to study the compound’s reactivity under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation products via LCMS/MS and correlate with in vitro cytotoxicity profiles. For example, ester hydrolysis of the methyl carboxylate group may generate bioactive carboxylic acid derivatives .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported for similar oxadiazole derivatives?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or measurement conditions (e.g., aqueous vs. DMSO). Use standardized protocols (e.g., shake-flask method) and characterize crystalline forms via PXRD. For instance, analogs like 3-methyl-5-[7-(4-methyloxazolyl)phenoxy]heptyl-oxazole show pH-dependent solubility shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
